1-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}-3,3-dimethyl-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}-3,3-dimethyl-2-butanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FOB, and it is a derivative of 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol.
Wirkmechanismus
The mechanism of action of FOB in fluorescence sensing involves the chelation of metal ions by the thiol group of FOB. The chelation results in a change in the fluorescence intensity of FOB, which can be measured to determine the concentration of metal ions.
In OLEDs, FOB acts as a dopant material, and it enhances the efficiency and stability of OLEDs by improving the charge transport properties of the device.
Biochemical and Physiological Effects:
There is currently limited information available on the biochemical and physiological effects of FOB. However, studies have shown that FOB is non-toxic and does not exhibit any significant adverse effects on living cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of FOB is its high selectivity and sensitivity towards metal ions, making it an ideal candidate for the detection of metal ions in environmental and biological samples. FOB is also non-toxic, making it safe to use in various applications.
One of the limitations of FOB is its limited solubility in aqueous solutions, which can make it challenging to use in some applications.
Zukünftige Richtungen
There are several future directions for the research and development of FOB. One of the significant future directions is the development of FOB-based sensors for the detection of metal ions in real-time. Another future direction is the optimization of the synthesis method of FOB to improve its solubility in aqueous solutions.
Conclusion:
In conclusion, FOB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FOB has been extensively studied for its potential applications in fluorescence sensing and OLEDs. FOB exhibits high selectivity and sensitivity towards metal ions, making it an ideal candidate for the detection of metal ions in environmental and biological samples. FOB is also non-toxic, making it safe to use in various applications. There are several future directions for the research and development of FOB, including the development of FOB-based sensors for real-time detection of metal ions and the optimization of the synthesis method of FOB to improve its solubility in aqueous solutions.
Synthesemethoden
The synthesis method of FOB involves the reaction of 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol with 3,3-dimethyl-2-butanone in the presence of a catalyst. The reaction results in the formation of FOB, which is a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
FOB has been extensively studied for its potential applications in various fields. One of the significant applications of FOB is in the field of fluorescence sensing. FOB has been used as a fluorescent probe for the detection of metal ions, such as copper, zinc, and mercury. FOB exhibits high selectivity and sensitivity towards these metal ions, making it an ideal candidate for the detection of metal ions in environmental and biological samples.
Another significant application of FOB is in the field of organic light-emitting diodes (OLEDs). FOB has been used as a dopant material in OLEDs, and it has been found to enhance the efficiency and stability of OLEDs.
Eigenschaften
Molekularformel |
C12H14N2O3S |
---|---|
Molekulargewicht |
266.32 g/mol |
IUPAC-Name |
1-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C12H14N2O3S/c1-12(2,3)9(15)7-18-11-14-13-10(17-11)8-5-4-6-16-8/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
ITWPLDXXHIKLTN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CSC1=NN=C(O1)C2=CC=CO2 |
Kanonische SMILES |
CC(C)(C)C(=O)CSC1=NN=C(O1)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.